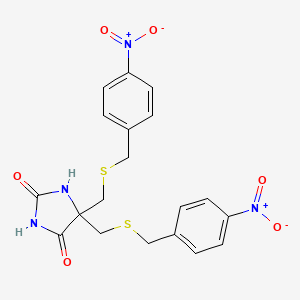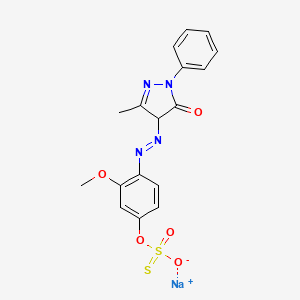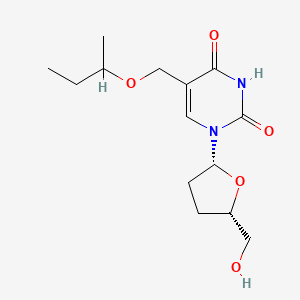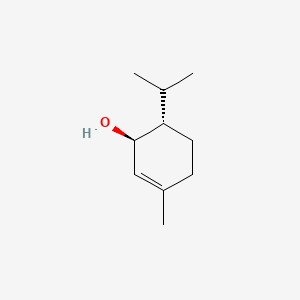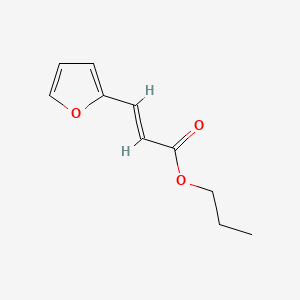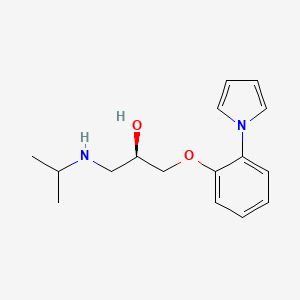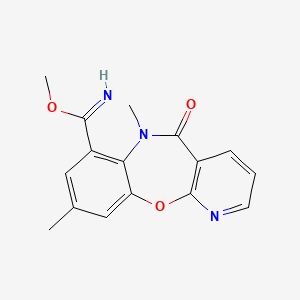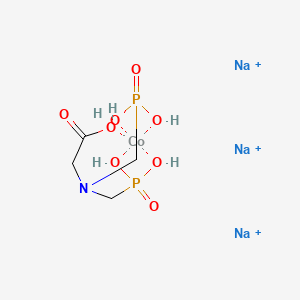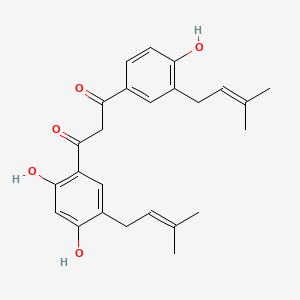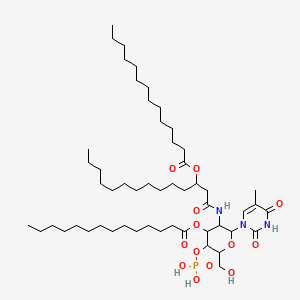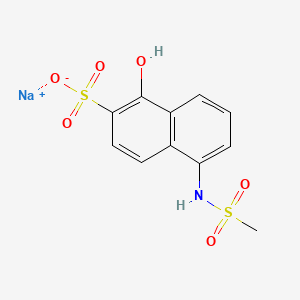
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is a chemical compound with the molecular formula C11H9NO6S2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonamido functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and methanesulfonamido groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Hydroxylation: The sulfonated naphthalene is then hydroxylated using appropriate reagents to introduce the hydroxyl group.
Methanesulfonamido Group Introduction: Finally, the methanesulfonamido group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: De-sulfonamido derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Wirkmechanismus
The mechanism by which 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-2-naphthalenesulfonic acid, sodium salt
- 5-Hydroxy-1-naphthalenesulfonic acid, sodium salt
- 2-Naphthalenesulfonic acid, sodium salt
Uniqueness
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both hydroxyl and methanesulfonamido groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these functional groups are required.
Eigenschaften
CAS-Nummer |
71173-82-5 |
|---|---|
Molekularformel |
C11H10NNaO6S2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
sodium;1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO6S2.Na/c1-19(14,15)12-9-4-2-3-8-7(9)5-6-10(11(8)13)20(16,17)18;/h2-6,12-13H,1H3,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
NIKIYPCHOYNMKE-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


